3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzene ring fused to an oxazine ring. This compound is part of the broader class of benzoxazines, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, polymers, and materials science .
Mechanism of Action
Target of Action
Similar compounds, such as 2,2-dimethyl-3,4-dihydro-2h-1,4-benzoxazines, have been reported to act as inhibitors of insulin release and as vascular smooth muscle relaxants .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit glucose-induced insulin release . They also exhibit myorelaxant activity, which is more pronounced in some 4-arylureido-substituted benzoxazines .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that this compound may influence the insulin signaling pathway and the regulation of vascular smooth muscle contraction .
Result of Action
Similar compounds have been found to inhibit glucose-induced insulin release and exhibit myorelaxant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be synthesized through several methods. One common approach involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound often involves large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxo and dihydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
- 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Uniqueness
3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other benzoxazine derivatives .
Properties
IUPAC Name |
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5,8,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFPQGGFTLHJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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